N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c1-8-6-11(21-19-8)13(20)18-15-17-10(7-22-15)14-16-9-4-2-3-5-12(9)23-14/h2-7H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYOMTQAMRNTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Formation of Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Formation of Oxazole Moiety: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole, thiazole, and oxazole moieties through amide bond formation using reagents like EDCI and HOBt in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group in the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Key Observations :
- The benzothiazole moiety in the target compound is critical for interactions with bacterial or enzymatic targets, as seen in 6-fluoro derivatives with enhanced activity .
- The 3-methyl-oxazole group may improve metabolic stability compared to unsubstituted oxazoles (e.g., compound 6a) .
- Unlike triazole-containing analogs (e.g., Patel et al., ), the absence of a triazole ring in the target compound suggests divergent mechanisms of action.
Antibacterial and Antitubercular Activity
- 6-Fluoro/6-Methyl Benzothiazole Triazoles : Exhibited MIC values <1 µg/mL against S. aureus and M. tuberculosis, surpassing ampicillin and rifampin in some cases .
- 2-Aminothiazole Derivatives: Demonstrated antitubercular activity (MIC ~3.12 µg/mL) comparable to rifampin, attributed to the thiazole-amino group .
- tuberculosis.
Enzyme Inhibition (COX/LOX)
- Compound 6a: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 µM) with anti-inflammatory effects .
- Target Compound : The oxazole carboxamide may favor hydrophobic interactions with COX/LOX enzymes, but selectivity likely depends on substituent positioning (e.g., 3-methyl group).
Molecular and Physicochemical Properties
Implications :
- The target compound’s TPSA (~106 Ų) suggests moderate solubility, suitable for oral bioavailability.
- A LogP of ~3.2 indicates balanced lipophilicity, enhancing membrane permeability without excessive hydrophobicity.
- Fewer rotatable bonds compared to triazole derivatives may improve metabolic stability .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that combines benzothiazole and thiazole moieties. Its molecular formula is , and it has a molecular weight of approximately 278.36 g/mol. The presence of multiple functional groups enhances its potential for interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting the growth of various bacterial and fungal strains. It is believed to disrupt cell wall synthesis and interfere with metabolic pathways essential for microbial survival.
- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. It may inhibit key enzymes involved in cell proliferation and survival.
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in inflammation and cancer progression. Its binding affinity to these enzymes suggests potential therapeutic applications in treating inflammatory diseases and cancers.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
| Aspergillus niger | 25 |
These results demonstrate that this compound possesses considerable antimicrobial activity against both bacteria and fungi.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 8 |
| A549 (lung cancer) | 15 |
The IC50 values indicate that the compound is particularly effective against cervical cancer cells.
Case Studies
- Study on Antimicrobial Properties : In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzothiazole and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound were effective against resistant strains of bacteria .
- Evaluation of Anticancer Effects : Another study investigated the anticancer potential of benzothiazole derivatives. The findings suggested that this compound induced apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic: What are the standard synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide?
The compound is synthesized through multi-step heterocyclic coupling reactions. A common approach involves:
- Step 1 : Formation of the benzothiazole-thiazole core via condensation of 2-aminobenzothiazole with a substituted thiazole precursor under reflux in dioxane or DMF with triethylamine as a base .
- Step 2 : Introduction of the oxazole-carboxamide moiety using chloroacetyl chloride or similar acylating agents, followed by coupling with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography is typically employed to isolate the final product .
Basic: Which spectroscopic techniques are used to confirm the structure of this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon backbone connectivity. For example, aromatic protons in benzothiazole and thiazole rings appear as distinct multiplets in δ 7.0–8.5 ppm .
- IR Spectroscopy : Peaks near 1650–1700 cm confirm the presence of the carboxamide group .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution. For example:
- Space Group Analysis : Determines packing symmetry and intermolecular interactions (e.g., hydrogen bonds between oxazole and benzothiazole moieties) .
- Torsion Angles : Quantifies deviations in the thiazole-oxazole dihedral angle, critical for assessing planarity and electronic conjugation .
- Validation : R-factors (< 0.05) and residual electron density maps ensure structural accuracy .
Advanced: How do reaction conditions (e.g., solvent, catalyst) influence synthetic yield and purity?
Contradictions in yields across studies often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Non-polar solvents (dioxane) favor controlled coupling .
- Catalyst Choice : Triethylamine vs. KCO: The former accelerates acylation but requires strict anhydrous conditions to avoid hydrolysis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 3 hours vs. 24 hours under reflux) and improves yields by 10–15% in some cases .
Advanced: What computational methods are used to predict the compound’s biological activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases or enzymes). For example, docking studies of similar benzothiazole derivatives show strong interactions with ATP-binding pockets .
- QSAR Modeling : Correlates substituent effects (e.g., methyl vs. methoxy groups) with activity trends using descriptors like logP and polar surface area .
- MD Simulations : Assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
Basic: How are impurities or byproducts identified during synthesis?
- HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) with retention time shifts and mass differences .
- TLC Monitoring : Silica plates with UV visualization track reaction progress and byproduct formation .
- Elemental Analysis : Confirms purity by comparing experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% tolerance) .
Advanced: How to address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Assay Variability : Cell-line specificity (e.g., HeLa vs. MCF-7) or incubation time differences .
- Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability. Pre-formulation studies (e.g., particle size analysis) are recommended .
- Metabolic Stability : Liver microsome assays (e.g., rat vs. human CYP450 isoforms) explain species-dependent activity .
Advanced: What strategies optimize the compound’s pharmacokinetic properties?
- Prodrug Design : Esterification of the carboxamide group improves membrane permeability .
- Lipinski’s Rule Compliance : Adjusting logP (<5) and molecular weight (<500 Da) via substituent modification .
- Plasma Protein Binding Assays : Equilibrium dialysis to measure unbound fraction, guiding dose adjustments .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can structural analogs be designed to enhance target selectivity?
- Bioisosteric Replacement : Swap benzothiazole with benzimidazole to modulate binding affinity .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position of the thiazole ring to enhance π-stacking with hydrophobic pockets .
- Co-crystallization Studies : Resolve target-ligand complexes to identify critical hydrogen-bonding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
